4-Pyridyldiphenylphosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

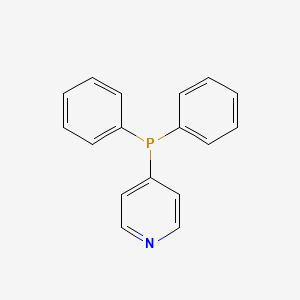

Structure

3D Structure

Properties

CAS No. |

54750-98-0 |

|---|---|

Molecular Formula |

C17H14NP |

Molecular Weight |

263.27 g/mol |

IUPAC Name |

diphenyl(pyridin-4-yl)phosphane |

InChI |

InChI=1S/C17H14NP/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)17-11-13-18-14-12-17/h1-14H |

InChI Key |

NNUYBTCLSLNFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

4-Pyridyldiphenylphosphine molecular structure and weight

An In-depth Technical Guide on 4-Pyridyldiphenylphosphine: Molecular Structure and Properties

Introduction

This compound, also known as diphenyl(4-pyridyl)phosphine, is an organophosphorus compound with significant applications in coordination chemistry and catalysis. Its structure, featuring a phosphorus atom bonded to two phenyl groups and a pyridine ring, allows it to act as a versatile ligand for various transition metals. This guide provides a comprehensive overview of its molecular structure, weight, and key chemical properties, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₇H₁₄NP |

| Molecular Weight | 263.27 g/mol [1] |

| Exact Mass | 263.086386449 g/mol [1] |

| IUPAC Name | diphenyl(pyridin-4-yl)phosphane[1] |

| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=NC=C3[1] |

| InChI Key | NNUYBTCLSLNFBV-UHFFFAOYSA-N[1] |

| CAS Number | 54750-98-0[1] |

The molecular structure of this compound consists of a central phosphorus atom covalently bonded to two phenyl rings and one pyridine ring, with the pyridine ring attached at its fourth position. This arrangement makes it a valuable ligand in the synthesis of metal complexes used in various catalytic processes, such as Suzuki and Heck cross-coupling reactions.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct phosphination of a pyridine derivative. A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Direct Phosphination

Objective: To synthesize this compound from diphenylphosphine and 4-bromopyridine.

Materials:

-

Diphenylphosphine

-

4-Bromopyridine

-

A suitable base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., deionized water, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

Reaction Setup: All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of diphenylphosphine.

-

Reagent Addition: In a Schlenk flask, the chosen base is suspended in the anhydrous solvent. To this suspension, diphenylphosphine is added dropwise at room temperature with vigorous stirring.

-

Formation of the Phosphide: The mixture is stirred until the deprotonation of diphenylphosphine is complete, forming the corresponding diphenylphosphide salt.

-

Coupling Reaction: A solution of 4-bromopyridine in the same anhydrous solvent is then added slowly to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically heated to ensure completion.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of deionized water. The aqueous layer is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis of this compound via direct phosphination.

Applications and Biological Activity

This compound is primarily utilized as a ligand in transition metal-catalyzed reactions, where it can enhance reaction rates and selectivity.[1] Its electronic properties also make it a candidate for applications in material science, particularly in the development of phosphorescent materials and organic light-emitting diodes (OLEDs).[1]

Furthermore, the biological activity of phosphine derivatives has been a subject of investigation. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in pharmaceutical chemistry and drug development.[1] Its ability to form stable complexes with metals may also influence biological pathways by affecting enzyme activity and cellular signaling.[1]

References

An In-depth Technical Guide to the Synthesis of 4-Pyridyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways for obtaining 4-pyridyldiphenylphosphine, a versatile phosphine ligand. The information presented herein is intended to equip researchers with the necessary knowledge to select and implement the most suitable synthesis strategy for their specific application.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into three main approaches:

-

Direct Phosphination of 4-Halopyridines: This method involves the reaction of a 4-halopyridine (typically 4-bromopyridine or 4-chloropyridine) with diphenylphosphine in the presence of a base.[1] This approach is often favored for its relative simplicity and good to excellent yields.[1]

-

Reaction of Organometallic Pyridine Derivatives with Chlorodiphenylphosphine: This pathway utilizes a pre-formed organometallic intermediate of pyridine, such as a lithiated pyridine or a Grignard reagent, which then acts as a nucleophile to attack chlorodiphenylphosphine.

-

Reduction of Pyridyl Phosphonium Salts: While less common, this method involves the reduction of a pyridyl phosphonium salt using a suitable reducing agent like lithium aluminum hydride to yield the desired phosphine.[1]

Experimental Protocols and Data

Below are detailed experimental protocols for the key synthetic routes, along with representative quantitative data.

Direct Phosphination

This method is a straightforward approach for the formation of the C-P bond.

Reaction Scheme:

References

In-Depth Technical Guide to Diphenyl(pyridin-4-yl)phosphane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(pyridin-4-yl)phosphane, also known by its common name 4-pyridyldiphenylphosphine, is a versatile organophosphorus compound with significant applications in coordination chemistry, catalysis, and materials science. Its structure, featuring a phosphorus atom bonded to two phenyl groups and a pyridine ring, allows it to act as a versatile ligand for various transition metals. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in areas relevant to drug development.

Chemical and Physical Properties

Diphenyl(pyridin-4-yl)phosphane is a solid at room temperature. While specific physical properties can vary slightly based on purity and experimental conditions, the fundamental characteristics are well-defined.

| Property | Value | Reference |

| IUPAC Name | Diphenyl(pyridin-4-yl)phosphane | [1] |

| Common Names | This compound, Diphenyl(4-pyridyl)phosphine | [1] |

| CAS Number | 54750-98-0 | [1] |

| Molecular Formula | C₁₇H₁₄NP | [1] |

| Molecular Weight | 263.27 g/mol | [1] |

| Melting Point | 82-84 °C (for the 2-pyridyl isomer) | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Note: The melting point provided is for the isomeric diphenyl(pyridin-2-yl)phosphine and should be considered as an estimate for the 4-pyridyl isomer.

Spectral Data

-

³¹P NMR: The ³¹P NMR chemical shift is a key indicator of the electronic environment of the phosphorus atom. For a diphenyl(pyridin-4-yl)phosphane selenide adduct, the ³¹P NMR chemical shift is reported at δ = 31.47 ppm. In metal complexes, the coordination of the phosphine to a metal center typically results in a downfield shift.

-

¹H and ¹³C NMR: The proton and carbon NMR spectra would show characteristic signals for the phenyl and pyridyl groups. The integration and splitting patterns of these signals are used to confirm the structure of the molecule.

Synthesis of Diphenyl(pyridin-4-yl)phosphane

The most common method for the synthesis of diphenyl(pyridin-4-yl)phosphane is through the reaction of a 4-halopyridine with a diphenylphosphine source.

General Synthetic Workflow

Caption: General workflow for the synthesis of diphenyl(pyridin-4-yl)phosphane.

Detailed Experimental Protocol: Synthesis from Chlorodiphenylphosphine

This protocol is a representative example of the synthesis.

Materials:

-

4-Chloropyridine or 4-Bromopyridine[1]

-

Chlorodiphenylphosphine[1]

-

Sodium sand

-

Anhydrous dioxane

-

Anhydrous ethanol

-

Diethyl ether

-

Water

Procedure:

-

A suspension of sodium sand (0.2 gram-atom) in anhydrous dioxane (100 mL) is heated to 65-70 °C under a nitrogen atmosphere.

-

A solution of chlorodiphenylphosphine (0.1 mol) in anhydrous dioxane (50 mL) is added dropwise over 1 hour.

-

The reaction mixture is heated to reflux (approximately 100 °C) for 4 hours, or until all the sodium is consumed.

-

The mixture is then cooled to 10 °C.

-

Anhydrous ethanol (30 mL) is added dropwise, followed by the addition of water (25 mL) to dissolve the sodium chloride formed.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization to yield diphenylphosphine.

-

The synthesized diphenylphosphine is then reacted with 4-chloropyridine or 4-bromopyridine in the presence of a base to yield diphenyl(pyridin-4-yl)phosphane.

Applications in Catalysis

Diphenyl(pyridin-4-yl)phosphane is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Role in the Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The role of diphenyl(pyridin-4-yl)phosphane (L) in the Suzuki-Miyaura cycle.

Experimental Protocol: Heck Reaction (General)

While a specific protocol using diphenyl(pyridin-4-yl)phosphane was not found in the searched literature, a general procedure for a Heck reaction is provided below. The phosphine ligand would be introduced along with the palladium source.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Olefin (e.g., methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Diphenyl(pyridin-4-yl)phosphane

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF)

Procedure:

-

To a Schlenk tube, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), the base (1.5 mmol), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

The solvent (5 mL) is added, and the reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 4-24 hours).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Potential in Drug Development and Biological Activity

The pyridine moiety is a common scaffold in many approved drugs, and organophosphorus compounds have also been investigated for their therapeutic potential. While research on the specific biological activity of diphenyl(pyridin-4-yl)phosphane is limited, related compounds have shown promise, particularly as anticancer agents.

Cytotoxicity of Related Compounds

Studies have shown that metal complexes incorporating pyridylphosphine ligands can exhibit significant cytotoxic activity against cancer cell lines. For instance, a ruthenium(II) carbonyl complex with a diphenyl pyridyl phosphine coligand displayed an IC₅₀ value of 7.13 ± 0.8 μM against human acute monocytic leukaemia cells. It is important to note that the free ligand is often significantly less active than its corresponding metal complex. The enhanced cytotoxicity of the metal complexes is often attributed to their ability to be transported into cells and interact with biological targets.

Potential Mechanisms of Action

The anticancer activity of phosphine-containing compounds and their metal complexes may involve several mechanisms:

-

Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death.

-

Cell Cycle Arrest: Interference with the normal progression of the cell cycle can prevent cancer cell proliferation.

-

Inhibition of Key Enzymes: Some phosphine-containing compounds have been shown to inhibit enzymes crucial for cancer cell survival, such as thioredoxin reductase.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow:

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Conclusion

Diphenyl(pyridin-4-yl)phosphane is a valuable compound with a well-established role as a ligand in catalysis. Its potential applications in materials science and medicinal chemistry are areas of growing interest. For drug development professionals, the pyridine and phosphine moieties present in its structure offer intriguing possibilities for the design of novel therapeutic agents. Further research is needed to fully elucidate the biological activity of the free ligand and its metal complexes and to explore their therapeutic potential. This guide serves as a foundational resource for researchers and scientists working with or interested in the properties and applications of diphenyl(pyridin-4-yl)phosphane.

References

Unveiling the Structural Landscape: A Technical Guide to 4-Pyridyldiphenylphosphine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

While a definitive single-crystal X-ray structure for 4-pyridyldiphenylphosphine remains elusive in the current body of scientific literature, this technical guide provides a comprehensive analysis of a closely related analog, triphenylphosphine oxide, to illuminate the anticipated structural characteristics. Furthermore, this document details established synthetic protocols for this compound, offering a valuable resource for researchers working with this versatile ligand.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. A common and effective approach is the reaction of a Grignard reagent with chlorodiphenylphosphine.

Experimental Protocol: Grignard Reaction

A solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen). To this solution, magnesium turnings are added, and the mixture is stirred to initiate the formation of the Grignard reagent, 4-pyridylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or by gentle heating. Once the Grignard reagent is formed, it is cooled in an ice bath, and a solution of chlorodiphenylphosphine in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol/water.

Crystal Structure Analysis of Triphenylphosphine Oxide: An Analog Study

Due to the absence of published crystallographic data for this compound, we present the crystal structure analysis of triphenylphosphine oxide as a valuable proxy. The replacement of one phenyl group with a pyridyl group is expected to introduce changes in packing due to hydrogen bonding potential but the core tetrahedral geometry around the phosphorus atom should be comparable.

The crystal structure of triphenylphosphine oxide was determined by single-crystal X-ray diffraction.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

Colorless crystals of triphenylphosphine oxide suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent. A single crystal of appropriate dimensions was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data for Triphenylphosphine Oxide [1]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅OP |

| Formula Weight | 278.28 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 29.120 |

| b (Å) | 9.143 |

| c (Å) | 11.252 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2994.5 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.234 |

| Absorption Coeff. (mm⁻¹) | 0.169 |

| F(000) | 1168 |

Selected Bond Lengths and Angles for Triphenylphosphine Oxide [1]

| Bond | Length (Å) | Angle | Angle (°) |

| P-O | 1.46 | O-P-C(1) | 111.9 |

| P-C(1) | 1.76 | O-P-C(7) | 112.1 |

| P-C(7) | 1.76 | O-P-C(13) | 111.7 |

| P-C(13) | 1.76 | C(1)-P-C(7) | 107.8 |

| C(1)-P-C(13) | 107.9 | ||

| C(7)-P-C(13) | 105.3 |

Structural Insights and Comparison

The crystal structure of triphenylphosphine oxide reveals a tetrahedral geometry around the central phosphorus atom, with the P=O bond being significantly shorter than the P-C bonds, indicative of its double bond character. The three phenyl rings adopt a propeller-like conformation.

For this compound, a similar tetrahedral geometry around the phosphorus atom is expected. The key difference will arise from the electronic and steric influence of the pyridyl ring. The nitrogen atom in the pyridyl group can act as a hydrogen bond acceptor, which would likely lead to different crystal packing arrangements compared to triphenylphosphine oxide. This could influence the solid-state properties of the material and its behavior in different solvent environments.

Conclusion

While the definitive crystal structure of this compound is yet to be reported, this guide provides essential information for researchers in the field. The detailed synthetic protocols enable the preparation of this important ligand, and the analysis of the closely related triphenylphosphine oxide offers valuable insights into its likely structural features. The potential for the pyridyl nitrogen to engage in hydrogen bonding highlights an area for future investigation, which could be crucial for understanding its coordination chemistry and applications in catalysis and materials science. Further research to obtain single crystals of this compound and determine its structure would be a valuable contribution to the field.

References

Navigating the Spectroscopic Landscape of 4-Pyridyldiphenylphosphine: A Technical Guide to ¹H and ³¹P NMR Data

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-Pyridyldiphenylphosphine, a versatile ligand in coordination chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected spectral features, presents available data for analogous compounds, details experimental protocols, and visualizes key structural and procedural information.

Predicted ¹H and ³¹P NMR Spectral Data

The structural features of this compound—two phenyl rings and one 4-substituted pyridine ring attached to a phosphorus atom—give rise to a distinct NMR fingerprint. The following tables summarize the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for both ¹H and ³¹P nuclei. These predictions are based on the analysis of similar phosphine compounds and established NMR theory.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Hα (pyridyl) | 8.5 - 8.7 | Doublet of doublets (dd) | ~5 (³JHH), ~2 (⁴JPH) |

| Hβ (pyridyl) | 7.2 - 7.4 | Doublet of doublets (dd) | ~5 (³JHH), ~5 (³JPH) |

| Ho (phenyl) | 7.3 - 7.5 | Multiplet (m) | - |

| Hm, Hp (phenyl) | 7.2 - 7.4 | Multiplet (m) | - |

Note: The phenyl protons will likely appear as a complex multiplet in the aromatic region.

Table 2: Predicted ³¹P NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ³¹P | -5 to -10 | Singlet (proton-decoupled) |

Note: The chemical shift of the phosphorus nucleus is sensitive to its electronic environment and can be influenced by solvent and concentration.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra for organophosphorus compounds like this compound requires careful sample preparation and specific instrument parameters. The following is a generalized protocol.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

For ¹H NMR, a small amount of an internal standard, such as tetramethylsilane (TMS), may be added. For ³¹P NMR, 85% H₃PO₄ is commonly used as an external standard.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the complex aromatic region of the ¹H spectrum.

-

¹H NMR: Standard single-pulse experiments are typically sufficient. Key parameters include a spectral width covering the aromatic and any aliphatic regions, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

³¹P NMR: A single-pulse experiment with proton decoupling is standard for routine characterization to obtain a singlet for the phosphorus signal. The spectral width should be set to cover the expected range for phosphines. Due to the wide chemical shift range of ³¹P, it is important to ensure the transmitter frequency is correctly set.

Visualizing Structure and Workflow

To aid in the interpretation of the NMR data and to provide a clear overview of the experimental process, the following diagrams have been generated.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ³¹P NMR spectral characteristics of this compound. By presenting predicted data, standard experimental protocols, and clear visualizations, this document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related organophosphorus compounds. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of a wide range of small molecules in chemical and pharmaceutical research.

A Technical Guide to the Coordination Chemistry of 4-Pyridyldiphenylphosphine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the coordination chemistry of 4-pyridyldiphenylphosphine (4-PPh2Py) with various transition metals. This compound is a versatile ligand that combines the steric and electronic properties of a tertiary phosphine with the coordinating ability of a pyridine ring. This unique combination allows for a diverse range of coordination modes and applications in catalysis, materials science, and potentially, drug development. This guide provides a comprehensive overview of the synthesis, structural characterization, and reactivity of transition metal complexes incorporating this ligand, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound as a Ligand

This compound is an organophosphorus compound featuring a diphenylphosphino group attached to the 4-position of a pyridine ring. This structure allows it to act as a monodentate ligand through either the phosphorus or the nitrogen atom, or as a bridging ligand connecting two metal centers. The phosphorus atom is a soft donor, favoring coordination to softer, low-valent transition metals, while the nitrogen atom is a harder donor, capable of coordinating to a wider range of metal ions. This ambidentate nature, coupled with the electronic influence of the phenyl and pyridyl substituents, makes 4-PPh2Py an attractive ligand for the design of functional coordination complexes.

The coordination of 4-PPh2Py to a transition metal can significantly influence the electronic and steric environment of the metal center, thereby tuning its reactivity and photophysical properties. Complexes of this ligand have been investigated for their applications in catalysis, including cross-coupling reactions, and for their potential as building blocks for supramolecular assemblies and coordination polymers with interesting luminescent properties.

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) can influence the final product's structure and coordination geometry.

General Synthetic Approach

A common synthetic strategy is the direct reaction of this compound with a metal halide or a metal complex containing labile ligands, such as acetonitrile or cyclooctadiene (COD). The lability of the existing ligands facilitates their displacement by the incoming 4-PPh2Py ligand.

Experimental Protocol: Synthesis of a Generic [M(4-PPh2Py)nXm] Complex

-

Materials:

-

This compound (4-PPh2Py)

-

Transition metal precursor (e.g., PdCl2, [Rh(COD)Cl]2, AgNO3)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., argon or nitrogen)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the transition metal precursor in the chosen anhydrous solvent.

-

In a separate flask, dissolve the desired stoichiometric amount of this compound in the same solvent.

-

Slowly add the ligand solution to the stirring solution of the metal precursor at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically ranging from a few hours to overnight).

-

Monitor the reaction progress by a suitable technique, such as thin-layer chromatography or NMR spectroscopy.

-

Upon completion, reduce the solvent volume under vacuum.

-

Induce precipitation of the product by adding a non-coordinating, less polar solvent (e.g., hexane or diethyl ether).

-

Collect the solid product by filtration, wash with a small amount of the precipitating solvent, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system to obtain analytically pure crystals suitable for X-ray diffraction analysis.

-

Structural Characterization of this compound Complexes

The characterization of transition metal complexes of this compound relies on a combination of spectroscopic and crystallographic techniques to elucidate their molecular structure, coordination environment, and electronic properties.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P{1H} NMR is a crucial technique for probing the coordination of the phosphine group. The coordination of the phosphorus atom to a metal center typically results in a downfield shift of the 31P resonance compared to the free ligand. Coupling between the phosphorus nucleus and magnetically active metal nuclei (e.g., 103Rh, 195Pt) can provide valuable information about the direct P-M bond. 1H and 13C NMR spectroscopy are used to characterize the organic framework of the ligand and to observe changes in the chemical shifts of the pyridyl and phenyl protons upon coordination.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the coordinated ligands. Changes in the vibrational frequencies of the pyridine ring upon coordination can indicate the involvement of the nitrogen atom in bonding.

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be metal-centered, ligand-centered, or charge-transfer in nature.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure of the complexes, including bond lengths, bond angles, and the overall coordination geometry around the metal center. This technique is essential for understanding the steric and electronic effects of the 4-PPh2Py ligand on the complex's structure.

Quantitative Data

The following tables summarize representative quantitative data for transition metal complexes containing pyridylphosphine ligands. It is important to note that data specifically for the this compound isomer is limited in the literature, and therefore, data for the more commonly studied 2-pyridyl isomer and other related structures are included for comparative purposes.

Table 1: Selected Bond Lengths in Transition Metal-Pyridylphosphine Complexes

| Complex | Metal | M-P Bond Length (Å) | M-N Bond Length (Å) | Reference |

| [PdCl2(2-PPh2Py)] | Pd(II) | 2.235(1) | 2.098(3) | [1] |

| [PtCl2(2-PPh2Py)] | Pt(II) | 2.227(2) | 2.092(6) | [1] |

| [(Au(4-py))2(μ2-dppe)] | Au(I) | - | 2.053(4) | [2] |

| [(Au(4-py))2(μ2-dppp)] | Au(I) | - | 2.051(5) | [2] |

Table 2: 31P NMR Chemical Shifts of Coordinated Pyridylphosphine Ligands

| Complex | Metal | Chemical Shift (δ, ppm) | Reference |

| Free 2-PPh2Py | - | -2.7 | |

| [PdCl2(2-PPh2Py)] | Pd(II) | 42.5 | [1] |

| [PtCl2(2-PPh2Py)] | Pt(II) | 16.8 (1JPt-P = 3630 Hz) | [1] |

| [{Pd(PPh3)(CH3CN)}2(μ,η2-C4H3N2)2][BF4]2 | Pd(II) | 27.8 (s, PPh3) | [3] |

Applications in Homogeneous Catalysis

Transition metal complexes of phosphine ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the phosphine ligand play a crucial role in determining the efficacy of the catalyst. This compound, with its tunable electronic properties and the potential for secondary interactions through the pyridine nitrogen, is a promising ligand for catalytic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing phosphine ligands are workhorses in C-C bond formation reactions, such as the Suzuki-Miyaura and Heck couplings. While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the general catalytic cycles are well-established and provide a framework for understanding the potential role of such complexes.

Catalytic Cycle for the Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The catalytic cycle, as illustrated below, involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps.

Figure 1: A generalized catalytic cycle for the Heck reaction.

Supramolecular Chemistry and Luminescence

The pyridyl nitrogen of 4-PPh2Py provides a handle for the construction of supramolecular assemblies and coordination polymers through self-assembly processes.[2] When coordinated to metal ions like silver(I) or gold(I), the resulting complexes can exhibit interesting luminescent properties. The emission characteristics are often influenced by metal-metal interactions (aurophilic or argentophilic interactions) and the nature of the ligands.

Workflow for Self-Assembly of a Coordination Polymer

The formation of a coordination polymer from a metal precursor and a bridging ligand like this compound can be represented by the following workflow.

Figure 2: A simplified workflow for the synthesis of a coordination polymer.

Conclusion

The coordination chemistry of this compound with transition metals presents a rich field of study with potential applications in catalysis and materials science. While less explored than its 2-pyridyl isomer, the unique electronic and structural features of 4-PPh2Py complexes warrant further investigation. This guide has provided an overview of the synthesis, characterization, and potential applications of these compounds, highlighting the need for more detailed studies to fully harness their capabilities. The provided experimental frameworks and data serve as a foundation for researchers and scientists to design and explore novel transition metal complexes with tailored properties for a range of scientific and industrial applications.

References

- 1. Photoinduced Processes in Rhenium(I) Terpyridine Complexes Bearing Remote Amine Groups: New Insights from Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A series of silver(i) coordination polymers of a new linear 4-((pyridin-4-ylthio)methyl)pyridine ligand: the role of organic and inorganic anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Syntheses, Reactivities, Characterization, and Crystal Structures of Dipalladium Complexes Containing the 1,3-pyrimidinyl Ligand: Structures of [Pd(PPh3)(Br)]2(μ,η2-C4H3N2)2, [Pd(Br)]2(μ,η2-Hdppa)2, and [{Pd(PPh3)(CH3CN)}2(μ,η2-C4H3N2)2][BF4]2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic and Steric Properties of 4-Pyridyldiphenylphosphine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridyldiphenylphosphine, a member of the pyridylphosphine ligand family, is a versatile organophosphorus compound with the chemical formula C₁₇H₁₄NP. Its structure incorporates a phosphorus atom bonded to two phenyl groups and one 4-pyridyl group. This unique architecture, combining the properties of triphenylphosphine with the functionality of a pyridine ring, allows it to serve as a highly tunable ligand in coordination chemistry and catalysis.

The nitrogen atom on the pyridine ring introduces an additional coordination site, enabling the ligand to bind to metal centers in either a monodentate fashion through the phosphorus atom or as a bridging ligand coordinating to a second metal center via the nitrogen atom. This dual-coordination capability, along with its distinct electronic and steric profile, makes it a valuable component in the design of transition metal catalysts for a variety of organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions.[1] Furthermore, its derivatives have been explored for applications in materials science and medicinal chemistry.

Electronic Properties

The electronic properties of a phosphine ligand are paramount as they dictate the electron density at the metal center, which in turn influences the catalytic activity and stability of the complex. The primary metric for quantifying these properties is the Tolman Electronic Parameter (TEP).

Tolman's Electronic Parameter (TEP)

Introduced by Chadwick A. Tolman, the TEP is an experimentally derived measure of a ligand's electron-donating or -withdrawing ability.[1] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel complex of the type [LNi(CO)₃] using infrared (IR) spectroscopy.

The underlying principle is π-backbonding. The metal center donates electron density from its d-orbitals into the empty π* antibonding orbitals of the carbonyl (CO) ligands. This interaction strengthens the metal-carbon bond but weakens the carbon-oxygen bond, resulting in a lower ν(CO) stretching frequency compared to free CO (2143 cm⁻¹).[1]

-

Electron-donating ligands increase the electron density on the metal, enhancing π-backbonding to the CO ligands and causing a decrease in the ν(CO) frequency (a lower TEP value).

-

Electron-withdrawing ligands decrease the electron density on the metal, reducing π-backbonding and causing an increase in the ν(CO) frequency (a higher TEP value).

While specific experimental TEP values for this compound are not prominently available in the surveyed literature, the value for the closely related triphenylphosphine (PPh₃) is well-established at 2068.9 cm⁻¹ . The presence of the nitrogen atom in the para-position of one of the aryl rings in this compound is expected to slightly increase the electron-withdrawing nature compared to PPh₃, likely resulting in a marginally higher TEP value. This effect can be further modulated by protonation or coordination of the pyridyl nitrogen, which would significantly increase its electron-withdrawing character.

Steric Properties

The steric bulk of a ligand is a critical factor that influences the coordination number of the metal complex, the rate of ligand substitution, and the selectivity of catalytic reactions. The most common metric for this is the ligand cone angle.

Ligand Cone Angle (θ)

The ligand cone angle, also developed by Tolman, quantifies the steric bulk of a ligand. It is defined as the apex angle of a cone that originates from the center of the metal atom (at a standard M-P bond length of 2.28 Å) and encompasses the van der Waals radii of the outermost atoms of the ligand.[2]

Less symmetrical ligands can be evaluated by averaging the half-angles of each substituent.[2] While originally determined using physical models, modern methods utilize X-ray crystallography or computational modeling for more precise calculations.[3][4][5]

The cone angle for this compound is expected to be nearly identical to that of triphenylphosphine (PPh₃), which is 145° . This is because the steric profiles of the phenyl and 4-pyridyl groups are very similar from the perspective of the metal center to which the phosphorus atom is coordinated.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. diposit.ub.edu [diposit.ub.edu]

An In-depth Technical Guide on the Solubility and Stability Characteristics of 4-Pyridyldiphenylphosphine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a detailed overview of the known and inferred solubility and stability characteristics of 4-Pyridyldiphenylphosphine, a versatile ligand in catalysis and coordination chemistry. While specific quantitative data for this compound is not extensively documented in publicly available literature, this document synthesizes information from analogous compounds and outlines robust experimental protocols for its determination.

Solubility Profile

The solubility of this compound is crucial for its application in solution-phase reactions and for its purification. Based on the general behavior of tertiary phosphines and related aromatic compounds, a qualitative solubility profile can be inferred. Quantitative determination requires standardized experimental procedures.

The solubility of this compound is expected to be highest in non-polar organic solvents and lower in polar and protic solvents. The following table provides an estimated solubility profile based on data for the analogous compound, triphenylphosphine, and general principles of "like dissolves like."

| Solvent Class | Solvent Examples | Expected Solubility of this compound | Comparative Solubility of Triphenylphosphine ( g/100 mL) |

| Non-polar Aprotic | Toluene, Benzene, Hexane | High | Toluene: 58; Benzene: 66; Hexane: 1.2 |

| Polar Aprotic | Dichloromethane (DCM) | High | 116 |

| Tetrahydrofuran (THF) | High | 67 | |

| Acetone | Moderate | 15.6 | |

| Acetonitrile (MeCN) | Low to Moderate | 5.8 | |

| Dimethylformamide (DMF) | Moderate | 38.3 | |

| Polar Protic | Methanol, Ethanol | Low | Methanol: 2.9; Ethanol: 6.8 |

| Water | Insoluble | Insoluble |

Note: The solubility of triphenylphosphine is provided for comparative purposes. The actual solubility of this compound may vary and should be experimentally determined.

A standard method for determining the solubility of a crystalline solid like this compound is the gravimetric method.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a pre-weighed, filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under reduced pressure or a gentle stream of inert gas.

-

Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/100 mL or other desired units.

Stability Profile

The stability of this compound is a critical factor, particularly concerning its storage and handling. Like many phosphines, it is susceptible to oxidation.

-

Oxidation: Tertiary phosphines are prone to oxidation to the corresponding phosphine oxide, especially in the presence of air (oxygen). The lone pair of electrons on the phosphorus atom is readily attacked by electrophiles, including oxygen. The rate of oxidation can be influenced by the solvent, temperature, and the presence of light.

-

Hydrolytic Stability: In the absence of oxidizing agents, this compound is expected to be hydrolytically stable in neutral and basic aqueous conditions. In acidic conditions, the pyridyl nitrogen can be protonated, which may influence its reactivity and stability.

A common method to assess the stability of a compound under specific conditions is to monitor its degradation over time using a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology (using NMR):

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable deuterated solvent. An internal standard with a stable, known concentration should be added for accurate quantification.

-

Initial Analysis: Acquire an initial ¹H and ³¹P NMR spectrum of the solution at time zero.

-

Stress Conditions: Subject the solution to the desired stress conditions (e.g., exposure to air, elevated temperature, specific pH, or UV light).

-

Time-Point Analysis: At regular intervals, acquire new NMR spectra of the sample.

-

Data Analysis: Monitor the decrease in the integral of the characteristic peaks of this compound relative to the internal standard. The appearance of new peaks, such as that of the corresponding phosphine oxide in the ³¹P NMR spectrum, should also be monitored.

-

Degradation Kinetics: Plot the concentration of this compound versus time to determine the degradation rate.

Handling and Storage Recommendations

Given its likely sensitivity to oxidation, the following handling and storage procedures are recommended for this compound:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and dark place to minimize thermal and photo-induced degradation.

-

Handling: When handling, especially for extended periods or in solution, it is advisable to use inert atmosphere techniques (e.g., in a glovebox or using Schlenk lines) to prevent oxidation.

By understanding these solubility and stability characteristics and employing the outlined experimental protocols, researchers can effectively utilize this compound in their synthetic and developmental endeavors.

A Comprehensive Technical Guide to DFT and Computational Studies of 4-Pyridyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridyldiphenylphosphine (4-PDPP), an organophosphorus compound featuring a phosphorus atom bonded to two phenyl groups and a pyridine ring at the 4-position, is a molecule of significant interest in modern chemistry. As a member of the pyridylphosphine family, it possesses a unique electronic structure combining the σ-donating and π-accepting properties of the phosphine moiety with the versatile coordination chemistry of the pyridine nitrogen atom. This dual-functionality makes 4-PDPP a highly sought-after ligand in homogeneous catalysis, a building block for supramolecular assemblies, and a scaffold in the design of novel therapeutic agents.

The precise characterization of 4-PDPP's geometric, electronic, and vibrational properties is paramount to understanding its reactivity and designing new applications. Density Functional Theory (DFT) has emerged as a powerful computational tool that provides deep insights into these molecular properties at the atomic level. By modeling the electron density, DFT calculations can accurately predict molecular structures, vibrational spectra, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting chemical reactivity and stability.

This technical whitepaper provides a comprehensive guide to the computational study of this compound using DFT, supplemented by established experimental protocols for its synthesis and validation. It is intended to serve as a foundational resource for researchers aiming to leverage a combined computational and experimental approach to explore the potential of this versatile molecule.

Experimental Protocols

A robust computational study is anchored by experimental validation. The following sections detail the synthesis and characterization of this compound, providing the necessary framework for comparing theoretical predictions with empirical data.

Synthesis of this compound

The synthesis of pyridylphosphines can be achieved through several routes. A common and effective method involves the reaction of a lithiated pyridine with a chlorophosphine.

Materials:

-

4-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, to accelerate lithiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard Schlenk line and glassware

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Setup: All glassware is dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

Lithiation: A solution of 4-bromopyridine in anhydrous THF is prepared in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.

-

To this solution, one equivalent of n-butyllithium is added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete formation of 4-lithiopyridine.

-

Phosphinylation: One equivalent of chlorodiphenylphosphine is added dropwise to the reaction mixture, still at -78 °C.

-

Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 4-PDPP and to provide data for comparison with DFT calculations, the following characterization techniques are essential.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of protons in the phenyl and pyridyl rings.

-

¹³C NMR: Identifies the carbon skeleton of the molecule.

-

³¹P NMR: A crucial technique for phosphorus-containing compounds, showing a characteristic chemical shift for the phosphine group. The ¹J(P-Se) coupling constant of the corresponding phosphine selenide can be used to experimentally probe the ligand's electron-donating ability.[3]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic vibrational modes of the functional groups, such as P-C stretches and pyridine ring vibrations. These experimental frequencies are directly comparable to the results of DFT frequency calculations.[4][5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Computational Methodology: A DFT Workflow

A systematic computational workflow ensures reproducibility and accuracy in the theoretical investigation of 4-PDPP. Modern quantum chemistry software packages like Gaussian, ORCA, or PySCF can be employed for these calculations.[6] The following diagram and description outline a standard procedure.[7][8]

Caption: A standard workflow for DFT calculations on organic molecules.

Workflow Steps:

-

Molecular Input: The study begins with the 3D structure of 4-PDPP, which can be generated from its SMILES string or built manually.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step that locates a stable point on the potential energy surface. A widely used and reliable functional for organic molecules is the hybrid functional B3LYP, paired with a triple-zeta basis set like 6-311++G(d,p) that includes diffuse and polarization functions for accuracy.[1]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Property Calculations: Once the minimum energy structure is confirmed, various electronic and spectroscopic properties are calculated.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: This provides insights into charge distribution (Mulliken or NPA charges), hybridization, and donor-acceptor interactions within the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting intermolecular interactions.

-

Time-Dependent DFT (TD-DFT): This method is used to calculate electronic excitation energies and simulate the UV-Vis spectrum.

-

-

Data Extraction and Analysis: The final step involves extracting the quantitative data, tabulating it, and comparing it with experimental results to validate the computational model.

Presentation of Calculated Data

The quantitative output from DFT calculations should be organized into clear, structured tables for easy interpretation and comparison with experimental values.

Table 1: Optimized Geometrical Parameters

This table summarizes the key structural parameters of the optimized 4-PDPP molecule. These values can be compared with X-ray crystallography data if available.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | P1 - C(pyridyl) | Value | Value |

| P1 - C(phenyl-1) | Value | Value | |

| P1 - C(phenyl-2) | Value | Value | |

| N1 - C(pyridyl) | Value | Value | |

| Bond Angles | C(py) - P1 - C(ph1) | Value | Value |

| C(ph1) - P1 - C(ph2) | Value | Value | |

| Dihedral Angle | C(py)-C-P1-C(ph1) | Value | Value |

Note: "Value" serves as a placeholder for data obtained from calculations and experiments.

Table 2: Calculated Electronic Properties

This table presents the key electronic descriptors that govern the molecule's reactivity and stability.[11]

| Property | Calculated Value | Significance |

| Energy of HOMO | Value (eV) | Correlates with the ability to donate electrons (nucleophilicity). |

| Energy of LUMO | Value (eV) | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | Value (eV) | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule. |

| Mulliken Charge on P atom | Value (a.u.) | Indicates the partial charge on the phosphorus atom. |

| Mulliken Charge on N atom | Value (a.u.) | Indicates the partial charge on the nitrogen atom. |

Table 3: Comparison of Vibrational Frequencies

This table compares the major calculated vibrational frequencies with those obtained from experimental FT-IR spectroscopy. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[12]

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| Pyridine Ring (C=N stretch) | Value | Value | Value |

| Pyridine Ring (C-H bend) | Value | Value | Value |

| Phenyl Ring (C=C stretch) | Value | Value | Value |

| P-Phenyl Stretch | Value | Value | Value |

| P-Pyridyl Stretch | Value | Value | Value |

Visualization of Molecular Interactions

Graphviz diagrams can effectively illustrate logical relationships, such as the role of 4-PDPP in a catalytic process, leveraging the insights gained from DFT.

Caption: Role of 4-PDPP as a ligand in a generic catalytic cycle.

This diagram illustrates how the electronic properties of 4-PDPP, particularly the electron-donating phosphorus lone pair (related to the HOMO), are fundamental to its function. The ligand coordinates to a metal center to form an active catalyst, which then participates in key steps like oxidative addition and reductive elimination. DFT calculations can be used to model the energies of each intermediate and transition state in such a cycle, providing a quantitative understanding of the reaction mechanism and the ligand's influence.

Conclusion

The integration of Density Functional Theory calculations with experimental synthesis and characterization provides a powerful, modern approach to the study of this compound. DFT offers unparalleled insight into the geometric and electronic structures that dictate the molecule's function, while experimental data provides essential validation for the theoretical models. This synergistic strategy enables researchers to establish robust structure-property relationships, facilitating the rational design of new catalysts, functional materials, and therapeutic compounds. The methodologies and frameworks presented in this guide offer a clear pathway for scientists to unlock the full potential of 4-PDPP and related phosphine ligands in a variety of scientific and industrial applications.

References

- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of HPMpFBP Using Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and FTIR | JURNAL ILMU FISIKA | UNIVERSITAS ANDALAS [jif.fmipa.unand.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. arxiv.org [arxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Pyridyl-Substituted Phosphines: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Pyridyl-substituted phosphines represent a versatile class of ligands that have garnered significant interest across coordination chemistry, catalysis, and materials science. Their unique electronic and structural properties, arising from the combination of a soft phosphorus donor and a harder nitrogen donor within a single framework, make them particularly valuable. This guide provides an in-depth overview of their core physical and chemical characteristics, detailed experimental protocols for their synthesis and characterization, and a look into their mechanistic behavior in catalytic processes.

Core Physical and Chemical Properties

The defining feature of pyridyl-substituted phosphines is their "hemilabile" nature.[1] This term describes ligands with two or more donor sites of differing basicity, allowing one to reversibly dissociate from a metal center. This opens up a coordination site for catalysis while the remaining strong bond keeps the ligand attached.[1] The position of the nitrogen atom on the pyridine ring (2-, 3-, or 4-position) significantly influences the ligand's electronic and steric properties.

Electronic Properties

The basicity of the nitrogen and phosphorus atoms is a key determinant of the ligand's coordinating ability. The pKa of the pyridinium nitrogen provides a measure of its electron-donating strength, while the ³¹P NMR chemical shift offers insight into the electronic environment of the phosphorus atom. Generally, more electron-rich phosphines exhibit more upfield (more negative) ³¹P NMR chemical shifts.

Structural Properties

The geometry of pyridyl-substituted phosphines, including bond lengths and angles, dictates how they coordinate to metal centers. The P-C and C-N bond lengths, as well as the bond angles around the phosphorus atom, can be determined by X-ray crystallography.

Table 1: Comparative Physicochemical Data for Diphenyl(pyridyl)phosphines

| Property | 2-(Diphenylphosphino)pyridine | 3-(Diphenylphosphino)pyridine | 4-(Diphenylphosphino)pyridine | Triphenylphosphine (for comparison) |

| pKa (Conjugate Acid) | Data not available in searches | Data not available in searches | Data not available in searches | 2.73[2] |

| ³¹P NMR Shift (δ, ppm in CDCl₃) | -3.20[3] | Data not available in searches | -6.6[4] | -5 to -6 |

| P-C Bond Lengths (Å) | 1.832 - 1.845 (in a complex)[5] | Data not available in searches | Data not available in searches | ~1.83 |

| C-P-C Bond Angles (°) | 101.5 - 102.5 (in a complex)[5] | Data not available in searches | Data not available in searches | ~103 |

Experimental Protocols

The synthesis and characterization of pyridyl-substituted phosphines are fundamental to their application. Below are representative protocols for their preparation and analysis.

Synthesis of 2-(Diphenylphosphino)pyridine

A common method for the synthesis of 2-(diphenylphosphino)pyridine involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine.[6]

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine in anhydrous diethyl ether or THF in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise to the solution. The reaction mixture will typically change color, indicating the formation of 2-lithiopyridine. Stir for 1-2 hours at -78 °C.

-

In a separate Schlenk flask, dissolve one equivalent of chlorodiphenylphosphine in anhydrous diethyl ether or THF and cool to -78 °C.

-

Slowly transfer the 2-lithiopyridine solution to the chlorodiphenylphosphine solution via cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Characterization by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for characterizing phosphines.[7]

Procedure:

-

Dissolve a small amount of the purified pyridylphosphine (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

The chemical shift (δ) is reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

The expected chemical shift for 2-(diphenylphosphino)pyridine is approximately -3.20 ppm in CDCl₃.[3]

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding the synthesis, structure-property relationships, and catalytic applications of these ligands.

Caption: General workflow for the synthesis of 2-(diphenylphosphino)pyridine.

Caption: Influence of nitrogen position on key ligand properties.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications in Catalysis

Pyridyl-substituted phosphines are extensively used as ligands in homogeneous catalysis, particularly in cross-coupling reactions.[8] Their ability to stabilize metal centers and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, makes them highly effective.

A prime example is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3][9] In this reaction, a pyridylphosphine ligand can coordinate to the palladium center, influencing the catalyst's activity and stability. The hemilabile nature of the pyridyl nitrogen can play a crucial role by temporarily dissociating to open a coordination site for the incoming substrates.

For instance, in the coupling of an aryl chloride like 4-chloroanisole with phenylboronic acid, a catalyst system comprising a palladium precursor (e.g., Pd(OAc)₂) and a pyridylphosphine ligand can be employed. The ligand enhances the solubility and stability of the palladium catalyst and modulates its electronic properties to promote the challenging oxidative addition of the aryl chloride.

Conclusion

Pyridyl-substituted phosphines are a powerful and tunable class of ligands with significant implications for research and development, particularly in the field of catalysis. Their unique hemilabile character and the strong influence of the pyridyl nitrogen's position on their electronic and steric profiles allow for the fine-tuning of catalyst performance. The synthetic protocols and characterization methods outlined in this guide provide a foundation for researchers to explore and utilize these versatile compounds in a range of applications, from fine chemical synthesis to the development of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Diphenyl-2-pyridylphosphine synthesis - chemicalbook [chemicalbook.com]

- 6. Diphenyl-2-pyridylphosphine - Wikipedia [en.wikipedia.org]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. Buy 4-Pyridyldiphenylphosphine | 54750-98-0 [smolecule.com]

- 9. jsynthchem.com [jsynthchem.com]

An In-depth Technical Guide to the Safety and Handling of 4-Pyridyldiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-pyridyldiphenylphosphine, a versatile organophosphorus compound utilized as a ligand in catalysis and explored for its potential in medicinal chemistry. The following sections detail its properties, associated hazards, safe handling procedures, and relevant experimental protocols for its synthesis, purification, and common applications.

Chemical and Physical Properties

This compound, also known as diphenyl(4-pyridyl)phosphine, is a white crystalline solid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 54750-98-0 |

| Molecular Formula | C₁₇H₁₄NP |

| Molecular Weight | 263.27 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not clearly defined; decomposition may occur at elevated temperatures. |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents. |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential dangers and the requisite safety measures.

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Hazardous to the Aquatic Environment (Long-term) | May cause long-lasting harmful effects to aquatic life. |

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or if handling large quantities. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

| Aspect | Precaution |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and application of this compound in common catalytic reactions. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary for specific experimental conditions.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via a direct phosphination reaction.

Materials:

-

4-Bromopyridine hydrochloride

-

Diphenylphosphine

-

Sodium hydroxide (or other suitable base)

-

Anhydrous toluene (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromopyridine hydrochloride and anhydrous toluene.

-

To the stirred suspension, add a solution of sodium hydroxide in water dropwise at room temperature to neutralize the hydrochloride and generate the free base.

-

Add diphenylphosphine to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of deionized water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) to dissolve the solid completely. Gentle heating may be required.

-

If using a binary solvent system, add the anti-solvent (the solvent in which the product is less soluble) dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Application in Suzuki-Miyaura Cross-Coupling Reaction

This compound can serve as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a representative protocol.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

In a Schlenk flask, combine palladium(II) acetate and this compound in the desired solvent under an inert atmosphere. Stir for a few minutes to allow for ligand-metal coordination.

-

Add the aryl halide, arylboronic acid, and base to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Heck Reaction

This compound can also be employed as a ligand in the Heck reaction, which couples an unsaturated halide with an alkene.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

To a Schlenk flask under an inert atmosphere, add palladium(II) acetate and this compound in the chosen solvent.

-

Add the aryl halide, alkene, and base to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

-

Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to isolate the desired product.

Biological Activity and Toxicity